N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .
Mode of Action
It is known that benzothiazole derivatives, such as this compound, exhibit their anti-tubercular activity by interacting with the target bacterium . The compound’s interaction with its target leads to inhibition of the bacterium’s growth .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with various biochemical pathways in mycobacterium tuberculosis, leading to the bacterium’s growth inhibition .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for benzothiazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the bacterium’s population, thereby helping to control the spread of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Coupling with 3-Methoxybenzamide: The benzothiazole core is then coupled with 3-methoxybenzamide using coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethyl formamide as the solvent.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches, such as the use of microwave irradiation, one-pot multicomponent reactions, and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit antibacterial activity.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds are known for their antibacterial and anticancer activities.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJBQVMTMLYIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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